
Ethanone, 2-(4-bromophenyl)-2-hydroxy-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 2-(4-bromophenyl)-2-hydroxy-1-phenyl- is an organic compound with the molecular formula C14H11BrO2 It is a brominated derivative of acetophenone, featuring both a bromophenyl and a hydroxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-(4-bromophenyl)-2-hydroxy-1-phenyl- typically involves the bromination of acetophenone derivatives. One common method is the use of ammonium bromide and oxone as reagents, which facilitate the bromination of secondary alcohols to form alpha-bromoketones . The reaction is carried out under controlled conditions to ensure the selective bromination of the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanone, 2-(4-bromophenyl)-2-hydroxy-1-phenyl- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the aromatic ring can participate in substitution reactions, where it is replaced by other electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, resulting in the formation of new compounds.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid or sulfuric acid can be used to introduce nitro groups onto the aromatic ring.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Nucleophilic Substitution: Nucleophiles such as hydroxide ions or amines can replace the bromine atom under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can yield nitro derivatives, while oxidation can produce carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
Ethanone, 2-(4-bromophenyl)-2-hydroxy-1-phenyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethanone, 2-(4-bromophenyl)-2-hydroxy-1-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and hydroxy group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzymatic activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanone, 2-bromo-1-(4-methylphenyl)-: This compound features a methyl group instead of a hydroxy group, leading to different chemical properties and reactivity.
Ethanone, 1-(4-bromophenyl)-: This compound lacks the hydroxy group, which affects its solubility and interaction with biological targets.
Uniqueness
Ethanone, 2-(4-bromophenyl)-2-hydroxy-1-phenyl- is unique due to the presence of both a bromine atom and a hydroxy group on the aromatic rings. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
53458-14-3 |
|---|---|
Molekularformel |
C14H11BrO2 |
Molekulargewicht |
291.14 g/mol |
IUPAC-Name |
2-(4-bromophenyl)-2-hydroxy-1-phenylethanone |
InChI |
InChI=1S/C14H11BrO2/c15-12-8-6-11(7-9-12)14(17)13(16)10-4-2-1-3-5-10/h1-9,14,17H |
InChI-Schlüssel |
WQJGENZQJZJMHP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C(C2=CC=C(C=C2)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


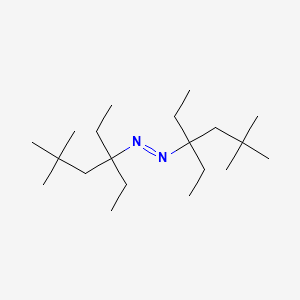
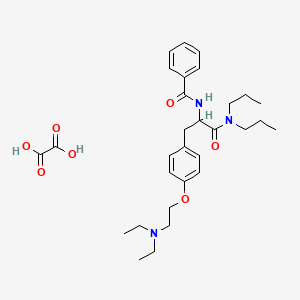
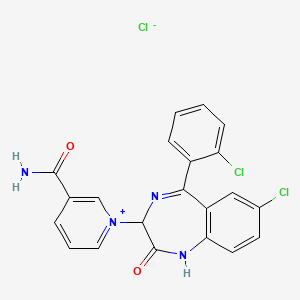

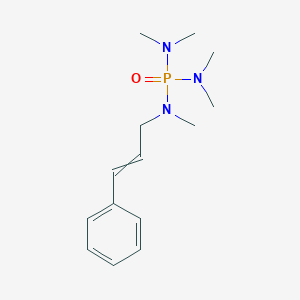
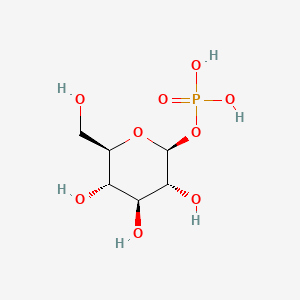
![Cyclohexane, 1,2-bis[(trifluoromethyl)thio]-](/img/structure/B14631440.png)
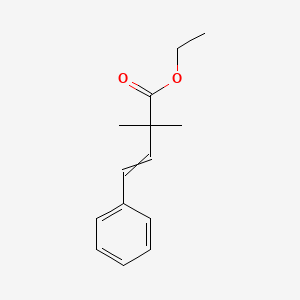
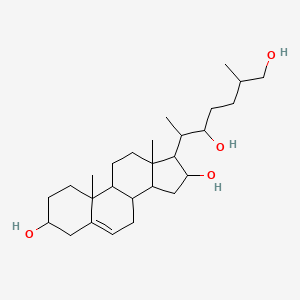

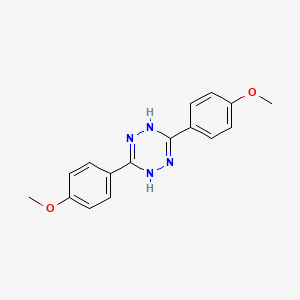

![Chloro(chlorosulfanyl)fluoro[(trifluoromethyl)selanyl]methane](/img/structure/B14631467.png)

